molecular formula C46H44O13 B1236835 Lactucain C

Lactucain C

Cat. No.: B1236835
M. Wt: 804.8 g/mol
InChI Key: OTYHDULWLBXHKM-DCGOLSQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactucain C is a natural product found in Lactuca indica with data available.

Scientific Research Applications

Scientific Research Applications of Lactucain C

Antidiabetic Properties this compound, isolated from Lactuca indica, has demonstrated significant antidiabetic activity. This finding suggests its potential use in managing diabetes through natural compounds (Hou, Lin, Cheng, & Hsu, 2003).

Antioxidant Activity Research indicates that transformation of certain plant species with genes related to this compound results in enhanced antioxidant potential. This application is significant in developing crops with improved nutritional and health benefits (Ismail et al., 2016).

Chemopreventive Potential Lactuca indica, containing compounds like this compound, has been studied for its role in cancer prevention. The plant's extract has shown effectiveness against human leukemia cell lines, highlighting its potential as a natural chemopreventive agent (Chen, Chen, Hsu, & Yen, 2007).

Nutritional Enhancement of Crops Studies involving genetic transformation, including genes related to this compound, have shown an increase in the nutritional value of crops. This application is significant in agriculture for producing crops with enhanced health benefits (Lim et al., 2008).

Properties

Molecular Formula

C46H44O13

Molecular Weight

804.8 g/mol

IUPAC Name

[(3S,3aR,4S,9aS,9bR)-4-[[(3aR,4S,9aS,9bR)-9-[[2-(4-hydroxyphenyl)acetyl]oxymethyl]-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl]oxy]-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C46H44O13/c1-21-13-33(39-23(3)45(53)58-43(39)41-27(17-31(49)37(21)41)19-55-35(51)15-25-5-9-29(47)10-6-25)57-34-14-22(2)38-32(50)18-28(42(38)44-40(34)24(4)46(54)59-44)20-56-36(52)16-26-7-11-30(48)12-8-26/h5-12,17-18,24,33-34,39-44,47-48H,3,13-16,19-20H2,1-2,4H3/t24-,33-,34-,39+,40+,41-,42-,43-,44-/m0/s1

InChI Key

OTYHDULWLBXHKM-DCGOLSQASA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)O[C@H]5CC(=C6[C@@H]([C@@H]7[C@@H]5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C

SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)OC5CC(=C6C(C7C5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)OC5CC(=C6C(C7C5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C

Synonyms

lactucain C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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